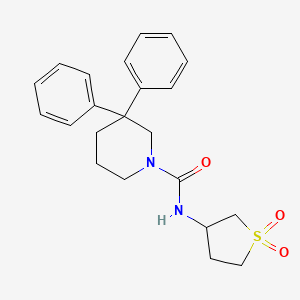

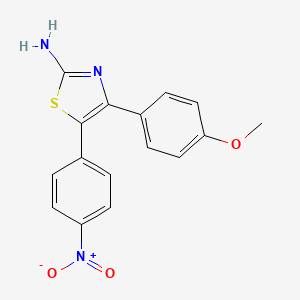

![molecular formula C18H15ClN2O2 B5508123 2-(2-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5508123.png)

2-(2-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related oxazolone compounds involves multiple steps, including the preparation of intermediates such as 4-(1-dimethylaminoethylidene)-2-phenyl-5(4H)-oxazolone, followed by reactions with various agents to yield a range of substituted oxazolones and related compounds (Bratušek, Hvala, & Stanovnik, 1998). The methods and reactions involved highlight the synthetic versatility of oxazolone derivatives, allowing for the introduction of diverse functional groups.

Molecular Structure Analysis

Structural analysis of similar compounds, such as "4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones", reveals intricate details about their molecular architecture, including bond lengths, angles, and overall geometry. These compounds are characterized by their planar structures and the ability to form stable crystal structures, which are crucial for their optical and electronic properties (Murthy et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving oxazolone derivatives often lead to the formation of a variety of functionalized compounds. For instance, the reaction of 4-(2-Bromo-1-dimethylaminoethylidene)-2-phenyl-5(4H)-oxazolone with different formamidines yields imidazoazine derivatives, showcasing the chemical reactivity and potential for generating structurally diverse molecules (Bratušek, Hvala, & Stanovnik, 1998).

Physical Properties Analysis

The physical properties of oxazolone derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure and substitution patterns. Studies on compounds like "4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones" provide insights into their absorption and emission wavelengths in various solvents, highlighting their potential in optoelectronic applications (Murthy et al., 2013).

Scientific Research Applications

Photophysical and Nonlinear Optical Properties

A study on novel compounds related to 2-(2-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one revealed significant third-order nonlinear optical properties. These compounds were synthesized and characterized to investigate their absorption and emission wavelengths in various solvents, demonstrating intense absorption and emission maxima. The third-order nonlinear optical properties were evaluated using a single beam Z-scan technique, revealing excellent optical limiting behavior, especially with compounds having strong electron donor substituents (Murthy et al., 2013).

Molecular Structure and Reactivity

Another study focused on the synthesis and structural analysis of a compound closely related to the target molecule, showcasing its potential in forming supramolecular assemblies and its interactions within crystalline structures. These interactions include weak C-H⋯O, C-H⋯π hydrogen bonds, and π-π stacking interactions, contributing to the understanding of the compound's molecular structure and its potential applications in crystal engineering and materials science (Nogueira et al., 2015).

Synthetic Applications and Biological Activities

Research into the synthetic pathways and biological activities of derivatives of 2-(2-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one has also been conducted. These studies involve the generation of structurally diverse libraries through alkylation and ring closure reactions, highlighting the versatility of these compounds in synthetic chemistry. Additionally, some derivatives have been evaluated for their antioxidant and antitumor activities, indicating potential medicinal applications (Roman, 2013).

Optical Device Applications

The nonlinear absorption behavior of certain derivatives has been examined, revealing a switchover from saturable absorption to reverse saturable absorption with increasing excitation intensity. This property suggests potential applications in optical devices, such as optical limiters, highlighting the compound's relevance in photonic and electronic material research (Rahulan et al., 2014).

properties

IUPAC Name |

(4Z)-2-(2-chlorophenyl)-4-[[4-(dimethylamino)phenyl]methylidene]-1,3-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2/c1-21(2)13-9-7-12(8-10-13)11-16-18(22)23-17(20-16)14-5-3-4-6-15(14)19/h3-11H,1-2H3/b16-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSMZQRRKFLSIW-WJDWOHSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4Z)-2-(2-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5508040.png)

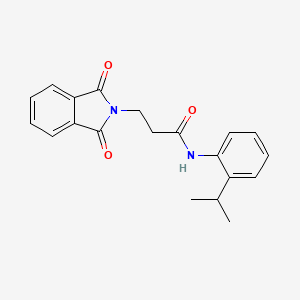

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-azepanecarboxamide](/img/structure/B5508041.png)

![N-cyclopropyl-3-{5-[(5-ethyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5508044.png)

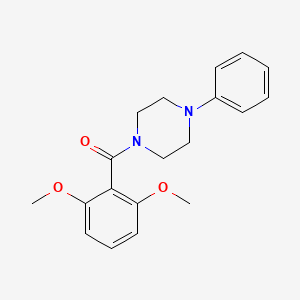

![3-({4-[(4-methoxyphenoxy)methyl]benzoyl}amino)benzoic acid](/img/structure/B5508054.png)

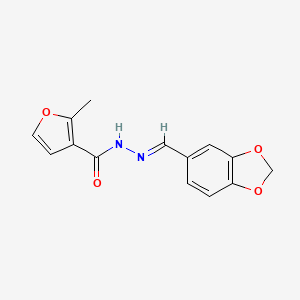

![N-(2-methoxyethyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B5508055.png)

![N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5508077.png)

![4,4,5,5,5-pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5508105.png)

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,5,7-trimethyl-1H-indole-2-carboxamide](/img/structure/B5508114.png)

![1-(1-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5508117.png)